Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is a polycyclic aromatic hydrocarbon (PAH) characterized by the presence of two methyl groups and one fluorine atom at specific positions on the benz(a)anthracene structure. Its molecular formula is , and it has a molecular weight of approximately 274.3 g/mol . This compound is notable for its potential carcinogenic properties, similar to other PAHs, and is often studied in the context of environmental health and toxicology.
The synthesis of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- typically employs multi-step organic reactions. A common method involves Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl halides and fluorinated alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This method allows for selective substitution at the desired positions on the aromatic rings.
The reaction conditions for Friedel-Crafts alkylation require anhydrous solvents and controlled temperatures to optimize yields and minimize side reactions. The process may also involve purification steps such as column chromatography to isolate the desired product from by-products .
The molecular structure of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- consists of a fused ring system typical of PAHs. The fluorine atom is substituted at the 4-position relative to the methyl groups located at the 7 and 12 positions.
Benz(a)anthracene, 7,12-dimethyl-4-fluoro- can undergo various chemical transformations:
The reactivity of this compound can be attributed to its electron-rich aromatic rings, making it a target for electrophiles during substitution reactions. The presence of fluorine can influence both the stability and reactivity of intermediates formed during these reactions .
The mechanism of action for Benz(a)anthracene, 7,12-dimethyl-4-fluoro- primarily involves metabolic activation by cytochrome P450 enzymes found in the liver. This activation leads to the formation of reactive intermediates such as epoxides that can covalently bind to DNA, resulting in mutations and potentially initiating carcinogenesis. Additionally, this compound interacts with specific molecular targets like the aryl hydrocarbon receptor (AhR), modulating its biological effects .
Benz(a)anthracene, 7,12-dimethyl-4-fluoro- exhibits typical characteristics of PAHs:
These properties necessitate careful handling due to its hazardous nature .
Benz(a)anthracene, 7,12-dimethyl-4-fluoro- has several scientific uses:
Fluorination at specific positions of polycyclic aromatic hydrocarbons (PAHs) significantly alters their DNA-binding properties and carcinogenic potential. For 4-fluoro-7,12-dimethylbenz[a]anthracene (4-F-DMBA), fluorination at the C4 position reduces tumor-initiating activity compared to its parent compound, DMBA. In SENCAR mice, a 200 nmol dose of 4-F-DMBA yielded only 0.6 papillomas per mouse, indicating weak activity, while lower doses (10–20 nmol) showed no tumorigenicity [1]. This contrasts with 10-fluoro-DMBA, which exhibits greater DNA binding and tumor-initiating potency than DMBA [5]. The reduced activity of 4-F-DMBA stems from steric and electronic effects that hinder metabolic activation to carcinogenic diol-epoxides. Fluorine’s strong electronegativity withdraws electrons from the aromatic ring, impeding the formation of bay-region diol-epoxides critical for DNA adduction [1] [5]. Consequently, 4-F-DMBA forms fewer syn-diol-epoxide adducts (<30% of total adducts) compared to DMBA (30–55%), as shown in Table 1 [5].
Table 1: DNA Adduct Profiles of DMBA and Fluoro-Substituted Analogs
| Compound | Total DNA Binding (Relative to DMBA) | Syn-Diol-Epoxide Adducts (%) | Major Adduct Type |
|---|---|---|---|
| DMBA | 1.0× | 30–55%* | syn-DE-1-dA† |
| 4-F-DMBA (C4-fluoro) | 0.3× | <30% | Undetectable |
| 10-F-DMBA (C10-fluoro) | 3.4× (200 nmol dose) | Minimal | Polar adducts (non-diol-epoxide) |
†syn-DE-1-dA: syn-dihydrodiol-epoxide-deoxyadenosine;Proportion increases with dose [5].
The tumor-initiating activities of DMBA derivatives vary dramatically based on fluorine substitution patterns. In SENCAR mice—a strain highly sensitive to skin carcinogens—4-F-DMBA shows negligible activity, even at 200 nmol doses [1]. Conversely, 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (a saturated A-ring derivative) exhibits substantial activity (9.5 papillomas/mouse at 100 nmol) [1], while 10-F-DMBA surpasses DMBA in potency [5]. This divergence highlights the position-specific impact of fluorination:
Table 2: Tumor-Initiating Activity in SENCAR Mice
| Compound | Dose (nmol/mouse) | Papillomas per Mouse | Relative Potency vs. DMBA |
|---|---|---|---|
| DMBA | 100 | 10.2 | 1.0× |
| 4-F-DMBA | 200 | 0.6 | 0.06× |
| 10-F-DMBA | 100 | 15.3* | 1.5× |
| 1,2,3,4-H₄-DMBA | 100 | 9.5 | 0.9× |
| 5-F-DMBA | 100 | 1.2 | 0.12× |
Data extrapolated from dose-response curves [1] [2] [5].
The methyl groups at C7 and C12 in DMBA are essential for directing metabolic activation toward carcinogenic pathways. Fluorination modulates this process:
Dose-dependent DNA binding directly correlates with tumor-initiating potency. For 4-F-DMBA, binding to mouse epidermal DNA is minimal: at 4 nmol/mouse, it exhibits 1.5× lower binding than DMBA, widening to 3.4× lower at 200 nmol [5]. In contrast, 10-F-DMBA shows increased binding at all doses (1.5–3.4× higher than DMBA) [5]. This divergence arises from:
Table 3: Dose-Response of DNA Covalent Binding In Vivo
| Compound | Dose (nmol/mouse) | DNA Binding (pmol/mg DNA) | Binding Ratio (vs. DMBA) |
|---|---|---|---|
| DMBA | 4 | 18.5 | 1.0× |
| 100 | 142.0 | 1.0× | |
| 200 | 310.0 | 1.0× | |
| 4-F-DMBA | 4 | 12.3 | 0.7× |
| 200 | 90.5 | 0.3× | |
| 10-F-DMBA | 4 | 27.8 | 1.5× |
| 200 | 1054.0 | 3.4× |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: